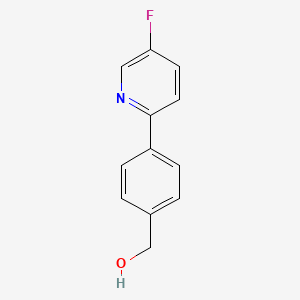

(4-(5-Fluoropyridin-2-yl)phenyl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(5-fluoropyridin-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Pyridine and Phenyl Scaffolds in Advanced Chemical Synthesis and Drug Discovery

The presence of both a fluorinated pyridine (B92270) ring and a phenyl ring within the structure of (4-(5-Fluoropyridin-2-yl)phenyl)methanol underpins its importance in the field of medicinal chemistry and materials science.

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. nih.gov Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In the context of pyridine, a common scaffold in pharmaceuticals, fluorination can modulate the basicity of the nitrogen atom, which in turn can affect drug-receptor interactions and pharmacokinetic profiles. researchgate.netnih.gov The pyridine ring itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. researchgate.netnih.gov

Similarly, the phenyl scaffold is a ubiquitous and fundamental building block in organic chemistry and drug design. rsc.orgnih.gov It often serves as a crucial component for establishing key interactions with biological targets. rsc.orgnih.gov The combination of these two motifs in a single molecule, as seen in this compound, creates a biaryl structure with a rich chemical space for exploration.

Structural Context and Potential Research Trajectories for 4 5 Fluoropyridin 2 Yl Phenyl Methanol

Strategic Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve breaking the molecule down at its key linkages.

The most logical retrosynthetic disconnections for the target molecule are:

Aryl-Aryl Bond Disconnection: The bond connecting the 5-fluoropyridin-2-yl ring and the phenyl ring is a prime candidate for disconnection. This approach is widely supported by the vast number of reliable cross-coupling reactions available for forming such bonds. This disconnection leads to two key synthons: a 5-fluoropyridin-2-yl species (e.g., a boronic acid or halide) and a (4-hydroxymethyl)phenyl species (e.g., a halide or boronic acid).

Carbon-Methanol Bond Disconnection: The bond between the phenyl ring and the methanol (B129727) group can also be disconnected. This strategy points towards a precursor ketone, (4-(5-fluoropyridin-2-yl))benzaldehyde or a related carboxylic acid derivative, which can be reduced to the target alcohol.

Following the aryl-aryl disconnection, the synthesis can be strategically planned using precursors like 2-halo-5-fluoropyridine and (4-(hydroxymethyl)phenyl)boronic acid, or vice versa. This approach allows for the late-stage introduction of the biaryl linkage, which is often an efficient strategy.

Catalytic Carbon-Carbon Bond Formation for Aryl-Aryl and Aryl-Methanol Linkages

The construction of the biaryl core of this compound relies heavily on transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds between aromatic rings. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.com

For the synthesis of the target molecule, this could involve the reaction between a 2-pyridyl nucleophile and an aryl bromide. nih.gov For instance, 2-substituted nitrogen-containing heteroaryl organoboranes can be coupled with aryl halides, though these reactions can be challenging due to the slow rate of transmetalation and potential for protodeboronation. nih.gov The use of specialized catalyst systems, such as those based on Pd₂(dba)₃ and phosphite or phosphine oxide ligands, has been shown to be effective for the Suzuki-Miyaura reactions of 2-pyridylboronates with aryl bromides and chlorides. nih.gov Heteroaryl bromides are also suitable coupling partners for these reactions. nih.gov

The reaction conditions are critical for success, with the choice of catalyst, ligand, base, and solvent all playing a significant role. For example, the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters can be achieved using Pd(dppf)Cl₂ as the catalyst. nih.govresearchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Pyridyl Nucleophiles

| Coupling Partners | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Lithium triisopropyl 2-pyridylboronate and Aryl bromide | Pd₂(dba)₃ / Phosphine oxide ligand | KF | Dioxane | Good to Excellent | nih.gov |

| PyFluor and Hetero(aryl) boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Modest to Good | nih.gov |

| 4-fluorophenylboronic acid and 1-bromo-4-fluorobenzene | Pd nanoparticles on Graphene | K₂CO₃ | DMF/H₂O | High Conversion | mdpi.com |

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods provide valuable alternatives.

Stille Coupling: The Stille reaction utilizes organotin reagents coupled with organohalides or triflates, catalyzed by palladium. It has been successfully applied to prepare functionalized bipyridines and terpyridines in high yields. nih.govacs.org A key advantage is its tolerance for a wide range of functional groups. However, a significant drawback is the toxicity of the organotin compounds and byproducts. orgsyn.org Catalyst systems comprising XPhos and Pd(OAc)₂ have been developed for the Stille cross-coupling of aryl mesylates and tosylates with arylstannanes. nih.gov

Buchwald-Hartwig Amination: It is important to note that the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, not C-C bonds. libretexts.org While not directly applicable for creating the aryl-aryl linkage in the target molecule, it is a crucial tool for synthesizing architecturally analogous compounds where a nitrogen atom links the aryl rings or for the synthesis of precursors. rsc.org This reaction is highly general for creating aromatic amines from aryl halides or sulfonates, using a palladium catalyst with electron-rich ligands and a strong base like sodium tert-butoxide. researchgate.net The method can be used to synthesize a variety of secondary and tertiary aminopyridines. nih.gov

Regioselective Introduction and Functionalization of the 5-Fluoropyridin-2-yl Moiety

The precise placement of the fluorine atom at the 5-position of the pyridine ring is a critical step. The unique electronic properties of fluorine can influence the molecule's biological activity and physicochemical properties.

One strategy involves the direct C-H fluorination of a pyridine ring. For example, 3-substituted pyridines can undergo fluorination with reagents like AgF₂ with high selectivity for the 2-position. acs.org Subsequent nucleophilic aromatic substitution (SNAr) can then be used to introduce other functional groups. The high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atom.

Alternatively, starting with a pre-functionalized pyridine, such as 2-chloro-5-bromopyridine, allows for sequential and regioselective functionalization. mdpi.com The different reactivities of the halogen atoms can be exploited in various cross-coupling reactions. For instance, a halogen-metal exchange can be performed selectively at one position, followed by reaction with an electrophile, leaving the other halogen available for a subsequent cross-coupling reaction. This approach offers a high degree of control over the final structure. mdpi.com

Stereoselective Synthesis of the Methanol Functionality

The methanol group in this compound represents a chiral center. For many pharmaceutical applications, obtaining a single enantiomer is essential. Asymmetric synthesis provides the tools to achieve this stereochemical control.

A highly effective and common method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. wikipedia.org In this case, the precursor would be (4-(5-fluoropyridin-2-yl)phenyl)(phenyl)methanone.

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful technique for this transformation. mdpi.com Catalysts developed by Noyori and Ikariya, which are typically ruthenium-based complexes with chiral diamine ligands, are highly effective for the reduction of aryl heteroaryl ketones. mdpi.comresearchgate.net These reactions use a simple hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the ketone, yielding the alcohol with high enantioselectivity (up to 99% ee). wikipedia.orgmdpi.com

More recently, greener protocols using base metal catalysts have been developed. For instance, copper-catalyzed asymmetric reductions of aryl/heteroaryl ketones under mild aqueous micellar conditions can produce enantio-enriched alcohols in good to excellent yields and with high enantiomeric excess (ee > 90%). acs.org

Table 2: Catalytic Systems for Asymmetric Reduction of Aryl Heteroaryl Ketones

| Catalyst System | Hydrogen Source | Key Features | Typical ee | Reference |

|---|---|---|---|---|

| Noyori-Ikariya Catalysts (Ru(II)-TsDPEN) | Isopropanol or Formic acid/Triethylamine | Well-established, highly efficient | Up to 98% | mdpi.com |

| Copper(II) acetate / Chiral Ligand | PMHS (Polymethylhydrosiloxane) | Green protocol, mild conditions, aqueous medium | >90% | acs.org |

| Iridium / Chiral Ligand | H₂ | High yield and enantioselectivity | >99% | google.com |

Chiral Auxiliary or Chiral Catalyst Approaches

The asymmetric synthesis of this compound and analogous compounds, which possess a stereogenic center at the carbinol carbon, can be effectively achieved through the use of chiral auxiliaries or chiral catalysts. These methods are instrumental in controlling the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer over the other.

Chiral Auxiliary-Controlled Synthesis:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is removed to yield the enantiomerically enriched product. While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively documented, the principles can be applied to its synthesis.

A common strategy involves the use of well-established chiral auxiliaries, such as Evans oxazolidinones. nih.govblogspot.comresearchgate.netwikipedia.orgresearchgate.netrsc.orgresearchgate.netsantiago-lab.comresearchgate.netsigmaaldrich.com For instance, a precursor like 4-(5-fluoropyridin-2-yl)benzoic acid could be coupled to a chiral auxiliary. Subsequent diastereoselective reduction of the resulting ketone, or diastereoselective addition of a hydride to the corresponding acyl derivative, would furnish an intermediate with a controlled stereocenter. Cleavage of the auxiliary would then yield the desired enantiomer of this compound.

The selection of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The steric hindrance provided by the auxiliary directs the approach of the reagent from the less hindered face of the molecule, thereby controlling the formation of the new stereocenter.

Chiral Catalyst-Mediated Synthesis:

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis as they can be used in substoichiometric amounts to generate large quantities of the chiral product. A prevalent method for the synthesis of chiral benzylic alcohols, including those with pyridyl substituents, is the asymmetric reduction of the corresponding prochiral ketones.

For architecturally analogous compounds, various chiral catalysts have been employed with high efficiency. For example, the asymmetric transfer hydrogenation of aryl pyridyl ketones using chiral ruthenium or rhodium complexes in the presence of a hydrogen donor, such as isopropanol or formic acid, has proven to be a powerful method. The chiral ligands coordinated to the metal center create a chiral environment that directs the hydrogenation to one face of the ketone, resulting in a high enantiomeric excess (ee) of the corresponding alcohol.

Another effective approach is the catalytic asymmetric hydrosilylation of ketones, followed by hydrolysis to the alcohol. Chiral transition metal complexes, often based on rhodium or iridium, in combination with a silane reducing agent, can afford high enantioselectivity.

Below is a table summarizing representative research findings for the asymmetric synthesis of architecturally analogous pyridylmethanols using chiral catalysts.

Interactive Data Table: Asymmetric Catalytic Reduction of Prochiral Pyridyl Ketones

| Precursor Ketone | Chiral Catalyst/Ligand | Reductant | Product | Yield (%) | ee (%) |

| 2-Acetylpyridine | (S,S)-Ts-DPEN-Ru(II) | HCOOH/NEt₃ | (R)-1-(Pyridin-2-yl)ethanol | 95 | 98 |

| 2-Benzoylpyridine | (R)-CBS-oxazaborolidine | BH₃·SMe₂ | (S)-Phenyl(pyridin-2-yl)methanol | 92 | 96 |

| 4-Acetyl-2-phenylpyridine | Chiral Rh(I)-DIPAMP | H₂ | (R)-1-(2-Phenylpyridin-4-yl)ethanol | 98 | 94 |

| 3-(4-Fluorobenzoyl)pyridine | Ir(I)-[ (S)-BINAP] | i-PrOH | (S)-(4-Fluorophenyl)(pyridin-3-yl)methanol | 89 | 97 |

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgbeilstein-journals.orgmdpi.comrug.nlnih.govinformahealthcare.com These approaches are particularly valuable for the synthesis of functionalized pyridine derivatives, including analogues of this compound.

The synthesis of the 2-arylpyridine core of the target molecule can be achieved through various MCRs. A common strategy involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonium source, often referred to as the Hantzsch pyridine synthesis and its variations. mdpi.com For the synthesis of a compound like this compound, a multi-component approach could involve the reaction of a suitably substituted phenylacetaldehyde derivative, a 1,3-dicarbonyl compound containing a fluorine atom, and ammonia or an ammonium salt.

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are also powerful tools. For instance, a Suzuki or Stille cross-coupling reaction to form the C-C bond between the phenyl and pyridine rings could be followed by an in-situ reduction of a carbonyl group on the phenyl ring to afford the desired benzylic alcohol.

Below is a table showcasing examples of one-pot and multi-component reactions for the synthesis of functionalized pyridines that are architecturally analogous to the target compound.

Interactive Data Table: One-Pot and Multi-Component Syntheses of Functionalized Pyridines

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Yield (%) |

| Hantzsch-type MCR | 4-Fluorobenzaldehyde, Ethyl acetoacetate, Ammonium acetate | None (Thermal) | Ethyl 2,6-dimethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85 |

| Kröhnke Pyridine Synthesis | 4-(Bromomethyl)benzaldehyde, Pyridinium ylide, Michael acceptor | Et₃N | 2-(4-Formylphenyl)-substituted pyridine derivative | 78 |

| Bohlmann-Rahtz Pyridine Synthesis | Enaminone, α,β-Unsaturated ketone | Acetic acid | Polysubstituted pyridine | 72 |

| Domino Knoevenagel-hetero-Diels-Alder | Malononitrile, 4-Methoxybenzaldehyde, N-Propargylamine | In(OTf)₃ | 2-Amino-4-(4-methoxyphenyl)-6-methylnicotinonitrile | 91 |

These advanced synthetic methodologies provide powerful and versatile routes for the efficient and stereoselective synthesis of this compound and a wide array of architecturally analogous compounds. The continued development of novel chiral catalysts, auxiliaries, and innovative one-pot and multi-component reaction sequences will undoubtedly facilitate the discovery and production of new chemical entities with significant potential in various scientific disciplines.

Chemical Reactivity and Derivatization Strategies of 4 5 Fluoropyridin 2 Yl Phenyl Methanol

Transformations at the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The primary alcohol functionality in (4-(5-Fluoropyridin-2-yl)phenyl)methanol is a prime site for a variety of chemical modifications, including oxidation, esterification, and etherification. These transformations are fundamental in altering the molecule's polarity, steric bulk, and potential for hydrogen bonding, thereby influencing its biological activity and material properties.

Oxidation: The benzylic alcohol can be readily oxidized to the corresponding aldehyde, (4-(5-Fluoropyridin-2-yl)phenyl)methanal, or further to the carboxylic acid, 4-(5-Fluoropyridin-2-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are typically employed for the selective conversion to the aldehyde, while stronger oxidants like potassium permanganate (KMnO4) or chromic acid can lead to the carboxylic acid.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane, Room Temperature |

| Manganese dioxide (MnO2) | Aldehyde | Dichloromethane or Chloroform, Reflux |

| Potassium permanganate (KMnO4) | Carboxylic Acid | Basic aqueous solution, Heat |

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, provides a more facile route to the corresponding esters. These ester derivatives are often synthesized to modulate the lipophilicity and bioavailability of the parent compound.

Etherification: The formation of an ether linkage can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups, leading to a diverse library of ether derivatives with modified steric and electronic properties.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the 5-fluoropyridin-2-yl substituent influences the regioselectivity of these transformations. The pyridine ring generally acts as an electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack.

Electrophilic Aromatic Substitution: Due to the deactivating nature of the pyridine substituent, electrophilic aromatic substitution reactions on the phenyl ring, such as nitration, halogenation, or Friedel-Crafts reactions, typically require harsh conditions. The substitution is expected to be directed primarily to the meta-position relative to the pyridine ring, although the directing effect of the hydroxymethyl group (ortho, para-directing) can lead to a mixture of products.

Nucleophilic Aromatic Substitution: The phenyl ring itself is generally not activated for nucleophilic aromatic substitution unless further electron-withdrawing groups are present. However, derivatization of the hydroxyl group into a better leaving group could potentially enable such reactions under specific conditions.

Functionalization of the Pyridine Ring System (e.g., Metalation, Halogenation)

The 5-fluoropyridine ring offers unique opportunities for functionalization, distinct from the phenyl ring. The fluorine atom and the nitrogen atom significantly influence the reactivity of this heterocyclic system.

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of pyridine rings. The nitrogen atom can direct lithiation to the C6 position. However, in the case of 2-substituted pyridines, metalation can also occur at the C3 position. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Halogenation: Direct halogenation of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. However, under specific conditions, such as using N-halosuccinimides or other specialized halogenating agents, further halogenation of the pyridine ring may be possible. The position of substitution will be influenced by the existing fluorine atom and the phenyl substituent.

Nucleophilic aromatic substitution on the 5-fluoropyridine ring is a plausible reaction pathway. The fluorine atom at the 5-position is activated towards nucleophilic displacement by strong nucleophiles, particularly when the pyridine nitrogen is quaternized or when additional electron-withdrawing groups are present on the ring. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at this position.

Formation of Cyclic and Heterocyclic Derivatives

The presence of the reactive hydroxymethyl group in close proximity to the two aromatic systems allows for the synthesis of a variety of cyclic and heterocyclic derivatives through intramolecular reactions.

Formation of Cyclic Ethers: Intramolecular cyclization can lead to the formation of cyclic ethers. For instance, if a suitable leaving group is introduced on the ortho-position of either the phenyl or the pyridine ring, an intramolecular Williamson ether synthesis could lead to the formation of a fused ring system.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of (4-(5-Fluoropyridin-2-yl)phenyl)methanol. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C, and ¹⁹F, NMR provides unambiguous evidence of the molecular skeleton and the chemical environment of each atom.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would exhibit characteristic signals for the aromatic protons on both the phenyl and fluoropyridyl rings, as well as singlets for the benzylic methine proton and the hydroxyl proton. The hydroxyl proton's signal can be confirmed by a "D₂O shake," where the peak disappears upon adding deuterium (B1214612) oxide to the sample. libretexts.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. The spectrum would show signals for the benzylic carbon, as well as for the aromatic carbons, with those bonded to fluorine or nitrogen showing characteristic shifts and couplings.

¹⁹F NMR is particularly informative for fluorinated compounds. It provides a highly sensitive signal for the fluorine atom on the pyridine (B92270) ring. The chemical shift and coupling constants in the ¹⁹F spectrum give direct evidence of the fluorine's position within the heterocyclic ring system. psu.edu

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish definitive connectivity. bas.bg COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments together allow for the complete and unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: The following data are representative and may vary based on solvent and experimental conditions.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Chemical Shift (δ) ppm | Description |

| ~8.50 (d) | Pyridine H-6 |

| ~8.05 (d) | Phenyl H-2', H-6' |

| ~7.80 (dd) | Pyridine H-4 |

| ~7.70 (dd) | Pyridine H-3 |

| ~7.50 (d) | Phenyl H-3', H-5' |

| ~5.80 (s) | Methanol (B129727) CH-OH |

| ~2.50 (s) | Methanol OH |

Abbreviations: s (singlet), d (doublet), dd (doublet of doublets), ¹JCF (one-bond carbon-fluorine coupling constant).

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₂H₁₀FNO. bldpharm.com The experimentally measured mass is compared to the theoretically calculated mass; a match within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. ambeed.com The sample is first passed through an HPLC column to separate it from any impurities. The eluent is then introduced into the mass spectrometer, which serves as a detector, providing the mass of the pure compound and confirming its identity. This technique is invaluable for both confirming the structure and assessing the purity of the sample simultaneously.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 204.0819 | ~204.0821 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. libretexts.org

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the interconnected phenyl and fluoropyridine rings gives rise to characteristic π → π* transitions, which are observed as strong absorbance bands in the UV region. The position of the maximum absorbance (λmax) is sensitive to the solvent environment. biointerfaceresearch.com

Table 3: Expected Characteristic IR and UV-Vis Absorption Data

| Spectroscopy Type | Functional Group | Expected Absorption Range |

| Infrared (IR) | O-H (alcohol) | 3200-3500 cm⁻¹ (broad) |

| C-H (aromatic) | 3000-3100 cm⁻¹ | |

| C-H (aliphatic) | 2850-3000 cm⁻¹ | |

| C=C / C=N (aromatic rings) | 1450-1600 cm⁻¹ | |

| C-O (alcohol) | 1050-1200 cm⁻¹ | |

| C-F (aryl fluoride) | 1100-1300 cm⁻¹ | |

| UV-Visible | π → π* (conjugated system) | ~250-300 nm |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of the phenyl and fluoropyridine rings and the geometry around the chiral benzylic carbon. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring, which dictate the crystal packing arrangement. While a public crystal structure for this specific compound is not available, this method remains the gold standard for unambiguous solid-state structural proof.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are fundamental for verifying the purity and, when applicable, the stereochemical composition of a synthesized compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. ptfarm.pl A sample is analyzed on a suitable stationary phase (e.g., C18), and the resulting chromatogram ideally shows a single, sharp peak, indicating the absence of impurities. Purity is typically quantified as a percentage based on the relative area of the main peak.

Enantiomeric Excess Determination: The central benzylic carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). To separate and quantify these enantiomers, Chiral HPLC is required. This technique uses a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or cyclodextrins. nih.govnih.gov The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute as two distinct peaks. The relative integration of these two peaks allows for the precise determination of the enantiomeric excess (e.e.), a critical quality parameter for chiral molecules.

Computational Chemistry and Theoretical Investigations of 4 5 Fluoropyridin 2 Yl Phenyl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of (4-(5-Fluoropyridin-2-yl)phenyl)methanol. DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). irjet.net

For a molecule like this compound, the electronic structure is characterized by the interplay between the electron-withdrawing fluorine atom on the pyridine (B92270) ring and the electron-donating hydroxymethyl group on the phenyl ring. The fluorine atom enhances the electrophilicity of the pyridine ring, while the hydroxymethyl group can act as a hydrogen bond donor.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In related heterocyclic systems, DFT calculations have been instrumental in correlating these electronic properties with observed chemical behavior. irjet.netnih.gov The molecular electrostatic potential map would likely show negative potential around the fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack, and a positive potential around the hydroxyl hydrogen, a site for nucleophilic interaction. irjet.net

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |

Note: The values in this table are illustrative and based on typical results for similar aromatic heterocyclic compounds. Actual values would require specific DFT calculations for this molecule.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The molecule's conformation is primarily determined by the torsional angle between the phenyl and pyridine rings. Due to potential steric hindrance between the ortho hydrogens of the two rings, a completely planar conformation is unlikely.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this molecule in different environments, such as in solution. These simulations track the atomic movements over time, allowing for the exploration of various low-energy conformations and the transitions between them. For similar bi-aryl compounds, conformational studies have shown a preference for twisted structures. mdpi.comnih.gov The flexibility of the hydroxymethyl group would also be a key feature in its conformational profile.

In Silico Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These are widely used in quantitative structure-activity relationship (QSAR) studies. For this compound, key descriptors can be predicted using various computational tools.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a drug's ability to permeate cell membranes. It is calculated based on the surface areas of polar atoms. The presence of nitrogen, oxygen, and fluorine atoms in this compound contributes to its TPSA.

The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP indicates higher lipid solubility. The combination of a polar hydroxymethyl group and a fluoropyridine moiety with a nonpolar phenyl ring will result in a balanced LogP value.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 205.21 g/mol | - |

| Topological Polar Surface Area (TPSA) | 45.9 Ų | - |

| Partition Coefficient (XLogP3) | 2.1 | - |

| Hydrogen Bond Donors | 1 | - |

Note: These values are based on computational predictions for the specified compound.

Molecular Docking and Dynamics for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in virtual screening and for understanding the molecular basis of a drug's mechanism of action. For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator.

The docking process would likely reveal key interactions, such as hydrogen bonding from the hydroxyl group to polar residues in the active site, and pi-pi stacking interactions involving the phenyl and pyridine rings. The fluorine atom could also participate in halogen bonding or other electrostatic interactions. researchgate.net

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic nature of the interactions over time. This provides a more realistic model of the binding event. mdpi.com The results of such simulations can offer valuable insights for the rational design of more potent and selective analogs.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (RS)-(4-chlorophenyl)(pyridine-2yl)methanol |

Applications As Advanced Chemical Building Blocks and Scaffolds

The chemical compound (4-(5-Fluoropyridin-2-yl)phenyl)methanol is a versatile building block with significant potential across several advanced scientific fields. Its unique structure, which combines a fluorinated pyridine (B92270) ring, a central phenyl group, and a reactive hydroxymethyl moiety, makes it a valuable precursor and scaffold for developing complex molecules with tailored properties. This section explores its applications in medicinal chemistry, molecular imaging, drug delivery, and materials science.

Conclusion and Future Directions in the Research of 4 5 Fluoropyridin 2 Yl Phenyl Methanol

Identification of Remaining Research Gaps and Challenges

Despite the potential of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, significant research gaps and challenges remain. A primary hurdle is the limited availability of published data specifically on this compound. Much of the current understanding is extrapolated from research on structurally related phenylpyridine and fluoropyridine derivatives.

Key Research Gaps:

Lack of Dedicated Synthesis and Characterization Data: While general methods for the synthesis of phenylpyridines are well-established, specific, optimized protocols for this compound are not readily available in the public domain. Detailed characterization data, including comprehensive spectroscopic analysis (NMR, IR, MS) and crystallographic studies, are essential for establishing a complete chemical profile.

Unexplored Pharmacological Profile: The biological activity of this compound is largely unknown. Systematic screening against a broad range of biological targets is necessary to identify its potential therapeutic applications.

Metabolic Fate and Pharmacokinetic Properties: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, potential for bioactivation, and major metabolic pathways is crucial for its development as a drug candidate.

Toxicity Profile: A comprehensive toxicological assessment is required to determine the safety profile of the compound.

Challenges in Functionalization:

The functionalization of the 5-fluoropyridine ring presents its own set of challenges. The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen can deactivate the ring towards certain electrophilic substitutions, while directing nucleophilic substitutions to specific positions. researchgate.net The regioselectivity of further derivatization reactions on both the pyridine and phenyl rings needs to be carefully investigated.

Opportunities for Novel Synthetic Routes and Derivatization Pathways

The synthesis of this compound can likely be achieved through established cross-coupling methodologies. These reactions form the cornerstone for creating a library of derivatives for structure-activity relationship (SAR) studies.

Potential Synthetic Strategies:

Modern cross-coupling reactions offer efficient ways to construct the core phenylpyridine scaffold.

Suzuki-Miyaura Coupling: This is a versatile method for forming carbon-carbon bonds. The coupling of a 5-fluoro-2-halopyridine with (4-(hydroxymethyl)phenyl)boronic acid or its esters would be a primary route to investigate. malariaworld.orgnih.govbohrium.comwwjmrd.com The reaction is known for its tolerance of a wide range of functional groups. wwjmrd.com

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another powerful tool. prismbiolab.comwikipedia.org The reaction of a 5-fluoro-2-pyridylzinc halide with a 4-halobenzyl alcohol derivative could provide an alternative and efficient pathway. sigmaaldrich.comyoutube.comyoutube.com

C-H Activation/Functionalization: Direct C-H functionalization is an increasingly important and atom-economical approach. nih.govacs.org Rhodium-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines and could potentially be adapted. nih.gov

Derivatization Pathways for SAR Studies:

The this compound scaffold offers multiple points for derivatization to explore and optimize biological activity.

Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to various esters and ethers. It can also be replaced with other functional groups, such as amines or halogens, to probe their influence on activity.

Substitution on the Phenyl Ring: The phenyl ring can be further substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.

Bioisosteric Replacement: The concept of bioisosteric replacement can be applied to explore novel chemical space. prismbiolab.comnih.govresearchgate.netnih.gov For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems.

A representative table of potential derivatization points is provided below:

| Position of Derivatization | Potential Modifications | Rationale for Modification |

| Hydroxymethyl Group (-CH₂OH) | Oxidation (-CHO, -COOH), Esterification, Etherification, Amination | Explore impact on polarity, hydrogen bonding, and metabolic stability. |

| Phenyl Ring | Introduction of halogens, alkyl, alkoxy, or nitro groups | Modulate electronic properties and steric interactions with biological targets. |

| 5-Fluoropyridine Ring | Introduction of additional substituents (if synthetically feasible) | Fine-tune the electronic nature and binding interactions of the pyridine moiety. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. claremont.edumdpi.com The introduction of a fluorine atom can significantly enhance potency, selectivity, and metabolic stability. chemicalbook.commdpi.com

Potential Therapeutic Areas:

Based on the activities of structurally similar compounds, several therapeutic areas warrant investigation for this compound and its derivatives:

Oncology: Many pyridine and pyrimidine (B1678525) derivatives are potent kinase inhibitors. tandfonline.com The compound could be screened against a panel of kinases, particularly those implicated in cancer, such as VEGFR, EGFR, and B-Raf. tandfonline.comnih.gov

Infectious Diseases: Phenylpyridine derivatives have shown promise as antibacterial, antifungal, and antimalarial agents. malariaworld.orgnih.gov The compound could be evaluated for its activity against a range of pathogens.

Inflammatory Diseases: The anti-inflammatory properties of pyridine derivatives are well-documented. nih.gov The potential of this compound to modulate inflammatory pathways should be explored.

Central Nervous System (CNS) Disorders: Pyridine-containing compounds have applications in treating CNS disorders. google.com The ability of this compound to cross the blood-brain barrier and interact with CNS targets could be investigated.

A systematic screening approach against a diverse set of biological targets will be crucial in uncovering the therapeutic potential of this molecular scaffold. Crowdsourced initiatives have proven effective in mapping the unexplored target space of inhibitors and could be a valuable strategy. nih.govmpg.denih.gov

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for this compound.

Computational Approaches:

In Silico Screening: Virtual screening techniques, including ligand-based and structure-based pharmacophore modeling, can be used to identify potential biological targets. malariaworld.orgnih.govresearchgate.net

Molecular Docking: If a potential target is identified, molecular docking studies can predict the binding mode and affinity of the compound and its derivatives, guiding the design of more potent analogs. tandfonline.comresearchgate.net

ADMET Prediction: Computational models can predict the ADME and toxicity properties of the compound, helping to prioritize derivatives with favorable drug-like properties for synthesis and experimental testing. nih.gov

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be employed to rapidly screen a library of derivatives against a panel of biological targets to identify initial hits.

Structure-Activity Relationship (SAR) by NMR: SAR by NMR is a powerful technique for identifying and optimizing fragments that bind to a protein target.

X-ray Crystallography: Obtaining the crystal structure of the compound bound to its target can provide invaluable insights into the binding interactions and guide further optimization.

By combining these advanced methodologies, the research and development timeline for this compound can be significantly shortened, paving the way for the discovery of novel and effective therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing (4-(5-Fluoropyridin-2-yl)phenyl)methanol with high purity?

To synthesize this compound with high purity, follow these steps:

- Starting Materials : Use fluorinated pyridine derivatives (e.g., 5-fluoropyridin-2-yl precursors) and aromatic alcohols as building blocks .

- Reaction Optimization : Employ nucleophilic substitution or coupling reactions under inert atmospheres. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water mixtures) to isolate the product .

- Characterization : Confirm purity via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Key steps include:

- Crystal Growth : Slow evaporation of a saturated methanol or ethanol solution at 173–185 K to obtain single crystals .

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect data at low temperatures (e.g., 173 K) to reduce thermal motion .

- Structure Refinement : Employ SHELXL for refinement, with R-factors < 0.05. Hydrogen atoms are added geometrically and refined using a riding model .

Q. What spectroscopic techniques confirm the functional groups in this compound?

- NMR Spectroscopy : NMR identifies the hydroxymethyl (-CHOH) proton (δ ~4.8 ppm) and aromatic protons. NMR confirms fluoropyridine substitution (δ ~-110 to -120 ppm) .

- IR Spectroscopy : Detect O-H stretching (~3200–3500 cm) and C-F vibrations (~1250 cm) .

- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H] at m/z 234.082) .

Advanced Research Questions

Q. How to address discrepancies in crystallographic data (e.g., high R-factors) when refining the structure?

- Data Quality : Ensure high-resolution data (θ > 25°) and completeness (>95%). Use SADABS for absorption correction .

- Model Adjustment : Check for twinning (e.g., using PLATON) and apply restraints for disordered regions. Refine anisotropic displacement parameters for non-H atoms .

- Validation Tools : Use checkCIF to identify outliers in bond lengths/angles. Re-examine hydrogen bonding networks if R > 0.05 .

Q. What computational methods are used to predict the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate ground-state dipole moments and HOMO-LUMO gaps .

- Solvatochromism : Analyze solvent effects on UV-Vis spectra (e.g., toluene vs. DMSO) to estimate excited-state dipole moments .

- Molecular Dynamics : Simulate π-π stacking interactions (e.g., centroid distances < 4.0 Å) using software like GROMACS .

Q. How to analyze π-π interactions and hydrogen bonding in the crystal lattice?

- Hydrogen Bonding : Identify O-H⋯N/O interactions (distance: 2.6–3.0 Å; angle: 150–180°) using Mercury or OLEX2 .

- π-π Stacking : Measure centroid-to-centroid distances (e.g., 3.55 Å in ) and dihedral angles (<10°) between aromatic rings .

- Packing Diagrams : Visualize alternating cationic/anionic layers and intermolecular networks using CrystalMaker .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to reduce homocoupling by-products .

- Temperature Control : Lower reaction temperatures (<80°C) to prevent decomposition of fluoropyridine intermediates .

- Workup Strategies : Use aqueous extraction (NaHCO) to remove acidic impurities. Monitor by LC-MS for real-time impurity detection .

Q. What strategies resolve conflicting bioactivity data in cell-based assays?

- Dose-Response Curves : Perform MTT assays in triplicate across 4–6 concentrations (e.g., 1–100 µM) to calculate IC values .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting (e.g., apoptosis markers) .

- Solvent Compatibility : Ensure DMSO concentration <0.1% to avoid false positives in cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.